(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
Description
The compound (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone features a pyrazole core substituted with two distinct pyridinyl moieties. The 3-chloro-5-(trifluoromethyl)pyridinyl group at position 4 of the pyrazole and the 2-chloro-3-pyridinyl group at the methanone position are critical for its electronic and steric properties.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N4O/c16-11-4-9(15(18,19)20)6-22-12(11)8-5-23-24(7-8)14(25)10-2-1-3-21-13(10)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWVSLUAGLNTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone (CAS No. 303150-30-3) is a synthetic organic molecule notable for its diverse biological activities. This article reviews the biological properties, pharmacological applications, and relevant case studies associated with this compound, drawing from various research findings.
Chemical Structure and Properties
- Molecular Formula : C15H7Cl2F3N4O
- Molecular Weight : 387.15 g/mol
- IUPAC Name : (2-chloro-3-pyridinyl)(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl)methanone
Biological Activity Overview
The biological activity of this compound is primarily attributed to its pyrazole moiety, which is known for various therapeutic effects. The following sections summarize its pharmacological activities based on recent studies.
1. Antimicrobial Activity
Research has indicated that compounds containing pyrazole structures possess significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents, such as trifluoromethyl groups, enhances this activity.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Example 1 | E. coli | Moderate |
| Example 2 | S. aureus | High |
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
3. Anti-cancer Properties
Recent investigations into the anti-cancer effects of pyrazole derivatives have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxicity and ability to induce apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Selvam et al. synthesized a series of pyrazole derivatives that exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin .
- Burguete et al. reported the synthesis of novel 1,5-diaryl pyrazoles with enhanced antibacterial activity against resistant strains .
- Chovatia et al. conducted studies on anti-tubercular properties, where certain pyrazole derivatives showed effective inhibition against Mycobacterium tuberculosis at low concentrations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl/Pyridinyl Groups
Compound A : (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
- Structure : Differs by replacing the 2-chloro-3-pyridinyl group with a 4-chlorophenyl moiety.
- Properties: Molecular Formula: C₁₆H₈Cl₂F₃N₃O. Higher lipophilicity due to the phenyl group may influence membrane permeability .
Compound B : 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone
- Structure: Lacks the pyrazole ring, featuring a direct methoxyphenyl-methanone linkage.
- Properties :
Core Heterocycle Modifications
Compound C : 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- Structure: Replaces the methanone group with a pyridazinone ring.
- Properties: Molecular Formula: C₁₉H₁₀Cl₂F₃N₅O. The conjugated system may increase UV absorbance, relevant for analytical detection .
Compound D : {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
